(E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
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Overview
Description
(E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 6-methyl-1,2,4-triazin-3(2H)-one hydrazone under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process would include steps such as solvent recovery, purification, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.
6-methyl-1,2,4-triazin-3(2H)-one: Another precursor in the synthesis.
Other triazine derivatives: Compounds with similar structures and potentially similar biological activities.
Uniqueness
(E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14ClN7O |
---|---|
Molecular Weight |
343.77 g/mol |
IUPAC Name |
5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C15H14ClN7O/c1-9-12(8-17-20-14-10(2)19-21-15(24)18-14)13(16)23(22-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,18,20,21,24)/b17-8+ |
InChI Key |
FRWAWGFOZYLHQZ-CAOOACKPSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC2=NC(=O)NN=C2C)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC2=NC(=O)NN=C2C)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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